1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Modulating Glutamate Receptors
Trans-azetidine-2,4-dicarboxylic acid, a related compound, serves as a selective agonist for group 1 metabotropic glutamate receptors. Its application facilitates the conversion of short-term potentiation into long-term potentiation in the dentate gyrus of the rat brain, highlighting its potential in modulating synaptic plasticity and memory processes (Manahan‐Vaughan & Reymann, 1996).
Impact on Protein Synthesis and Ion Transport
Azetidine-2-carboxylic acid, another similar compound, when used as a proline analog, has been shown to significantly inhibit the release of ions to the xylem in barley roots, suggesting a role in affecting protein synthesis and ion transport within plants (Pitman et al., 1977).
Synthesis of Rigid Glutamate Analogues
Derivatives of azetidine-2,4-dicarboxylic acid have been synthesized to explore their bioactivity, particularly in stimulating calcium uptake in cerebellar granule cells, indicating their use in studying neurotransmitter systems and potentially in designing drugs targeting the NMDA receptor (Kozikowski et al., 1990).
Understanding Molecular Structure and Function
The conformational study of azetidine-2-carboxylic acid and its analogs has provided insights into the conformational preferences and cis-trans isomerization of proline and its analogs, contributing to our understanding of protein structure and function (Jhon & Kang, 2007).
Novel Synthesis Approaches
Research has also focused on developing novel synthetic approaches for azetidine-2-carboxylic acid and its derivatives, which are valuable in the synthesis of bioactive molecules and pharmaceuticals (Couty et al., 2005).
Properties
IUPAC Name |
1-[2-(dipropylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-5-14(6-4-2)11(15)9-13-7-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXQNSNCUPVMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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